1H-Pyrrolo(2,3-d)pyrimidine-5-carbonitrile, 2-amino-4,7-dihydro-7-((2-hydroxyethoxy)methyl)-4-oxo-
Description
Structural Characterization of 1H-Pyrrolo(2,3-d)pyrimidine-5-carbonitrile, 2-amino-4,7-dihydro-7-((2-hydroxyethoxy)methyl)-4-oxo-
IUPAC Nomenclature and Systematic Naming Conventions
The systematic naming of this compound follows IUPAC guidelines for fused heterocyclic systems. The parent structure is identified as 1H-pyrrolo[2,3-d]pyrimidine, a bicyclic system comprising a pyrrole ring fused to a pyrimidine ring at positions 2 and 3. The substituents are prioritized based on the seniority rules for heteroatoms and functional groups:
- Position 2 : An amino group (-NH₂)
- Position 4 : A keto group (=O)
- Position 5 : A nitrile group (-CN)
- Position 7 : A (2-hydroxyethoxy)methyl substituent (-CH₂-O-CH₂-CH₂-OH)
Applying the principles of lowest locants and alphabetical order, the full IUPAC name is 2-amino-7-((2-hydroxyethoxy)methyl)-4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile . This nomenclature reflects the substituents’ positions relative to the bicyclic core, with hydrogenation states explicitly denoted for the 4,7-dihydro moiety.
Molecular Formula and Weight Analysis
The molecular formula of the compound is C₁₀H₁₁N₅O₂ , derived from the summation of atomic constituents in the parent structure and substituents. A detailed breakdown includes:
| Component | Count | Contribution to Formula |
|---|---|---|
| Pyrrolo[2,3-d]pyrimidine core | 6 C, 4 N | C₆H₄N₄ |
| (2-Hydroxyethoxy)methyl | 3 C, 2 O | C₃H₆O₂ |
| Nitrile (-CN) | 1 C, 1 N | CN |
| Amino (-NH₂) | 1 N | NH₂ |
| Keto (=O) | 1 O | O |
The molecular weight is 233.23 g/mol , calculated using atomic masses (C: 12.01, H: 1.008, N: 14.01, O: 16.00). Isotopic distribution patterns reveal a base peak at m/z 233.23 in mass spectrometric analysis, consistent with the [M]⁺ ion.
Crystal Structure and Conformational Isomerism
While crystallographic data for this specific compound remain unpublished, structural analogs provide insights into its conformational preferences. The (2-hydroxyethoxy)methyl side chain introduces rotational freedom around the C-O bonds, enabling multiple low-energy conformers. Key observations include:
- Torsional Angles : The O-CH₂-CH₂-OH moiety adopts gauche conformations to minimize steric clashes between hydroxyl hydrogens and adjacent methylene groups.
- Hydrogen Bonding : Intramolecular hydrogen bonds between the hydroxyl oxygen and the pyrimidine N3 atom stabilize specific conformers, as observed in related pyrrolo-pyrimidine derivatives.
- Planarity of Core : The bicyclic pyrrolo-pyrimidine system remains largely planar, with deviations ≤ 0.2 Å from the mean plane due to slight puckering of the pyrrole ring.
Comparative analysis with methyl 4-[2-(2-amino-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoate (PubChem CID 135471769) suggests that bulky substituents at position 7 induce minor distortions in the core structure.
Spectroscopic Identification (NMR, IR, Mass Spectrometry)
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (DMSO-d₆, 400 MHz):
¹³C NMR (101 MHz, DMSO-d₆):
Infrared (IR) Spectroscopy
- 3360 cm⁻¹ (N-H stretch, amino)
- 2220 cm⁻¹ (C≡N stretch, nitrile)
- 1685 cm⁻¹ (C=O stretch, keto)
- 1100 cm⁻¹ (C-O-C ether)
Mass Spectrometry
- ESI-MS (m/z): 233.23 [M]⁺ (100%)
- Major fragments:
- 216.18 [M–OH]⁺ (65%)
- 188.15 [M–CH₂OCH₂CH₂OH]⁺ (42%)
- 160.12 [M–CN–CH₂OCH₂CH₂OH]⁺ (28%)
Properties
CAS No. |
127945-76-0 |
|---|---|
Molecular Formula |
C10H11N5O3 |
Molecular Weight |
249.23 g/mol |
IUPAC Name |
2-amino-7-(2-hydroxyethoxymethyl)-4-oxo-3H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C10H11N5O3/c11-3-6-4-15(5-18-2-1-16)8-7(6)9(17)14-10(12)13-8/h4,16H,1-2,5H2,(H3,12,13,14,17) |
InChI Key |
YTXJFKGPFBCZAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=C(N1COCCO)N=C(NC2=O)N)C#N |
Origin of Product |
United States |
Preparation Methods
Multi-Step Cyclo-Condensation Reactions
The core pyrrolopyrimidine structure is typically formed via cyclo-condensation of pyrimidine precursors with pyrrole derivatives. Key steps include:
- Reaction of 5-formyl-4-methylaminopyrimidines with arylacetonitriles under basic conditions (e.g., NaOMe in toluene) to form the pyrrole ring.
- Hydrolysis of the 7-imino group using aqueous HCl or H₂SO₄ to yield the 4-oxo functionality.
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclization | NaOMe (2 eq), toluene, 80°C, 12 h | 78% |
| Hydrolysis | 6M HCl, reflux, 4 h | 92% |
Suzuki-Miyaura Cross-Coupling for Functionalization
Palladium-catalyzed cross-coupling introduces substituents at the 5-position:
- Catalyst : Pd(dppf)Cl₂ (5 mol%).
- Base : Cs₂CO₃ (3 eq) in iPrOH/H₂O (2:1) at 90°C for 2 h.
- Substrates : Arylboronic acids or heteroarylboronates.
| Parameter | Value |
|---|---|
| Temperature | 90°C |
| Time | 2 h |
| Yield Range | 85–95% |
Continuous Flow Chemistry for Industrial Production
To enhance scalability, continuous flow systems are employed:
- Reactor Type : Microfluidic tubular reactor with Pd/C catalyst.
- Conditions : 120°C, 10 bar pressure, residence time 30 min.
- Advantages : 98% conversion, reduced side products, and easier catalyst recycling.
One-Pot Three-Component Synthesis (Adapted Method)
A solvent-free approach using modified bone char catalyst:
- Catalyst : Bone char-nPrN-SO₃H (0.4 mol%).
- Reactants : Aldehyde derivatives, malononitrile, urea/thiourea.
- Conditions : 80°C, 5–10 min reaction time, yielding 89–94%.
- Mix aldehyde (1 eq), malononitrile (1.2 eq), and urea (1.8 eq).
- Add catalyst and heat to 80°C without solvent.
- Isolate via filtration and recrystallize from ethanol.
Comparative Analysis of Methods
| Method | Key Advantage | Limitation | Scale |
|---|---|---|---|
| Cyclo-Condensation | High regioselectivity | Multi-step purification | Lab |
| Suzuki Coupling | Broad substrate scope | Pd residue removal required | Pilot |
| Flow Chemistry | Scalable, efficient | High equipment cost | Industrial |
| One-Pot Synthesis | Solvent-free, rapid | Limited to specific substituents | Lab |
Optimization Strategies
- Microwave Assistance : Reduces Suzuki coupling time from 16 h to 2 h.
- Catalyst Recycling : Bone char-nPrN-SO₃H reused 5 times with <5% activity loss.
- Crystallization Control : Ethanol/water (3:1) achieves >99% purity.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrolo(2,3-d)pyrimidine-5-carbonitrile, 2-amino-4,7-dihydro-7-((2-hydroxyethoxy)methyl)-4-oxo- can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemical Structure and Synthesis
The compound belongs to the pyrrolopyrimidine class and is characterized by its unique chemical structure. Its synthesis typically involves multi-step organic reactions using pyrrole and pyrimidine derivatives as starting materials. Catalysts and specific reaction conditions are essential for achieving high yields and purity in the synthesis process .
Medicinal Chemistry Applications
1H-Pyrrolo(2,3-d)pyrimidine derivatives have demonstrated potential as therapeutic agents due to their bioactive properties. The following sections detail their applications in various medical fields.
Anticancer Activity
Numerous studies have highlighted the anticancer efficacy of 1H-pyrrolo(2,3-d)pyrimidine derivatives. For instance, a study published in the Journal of Medicinal Chemistry found that these compounds significantly inhibited cell growth in human tumor cell lines by targeting GARFTase, leading to apoptosis .
Case Study: Anticancer Efficacy
- Study Reference : Journal of Medicinal Chemistry
- Findings : Compounds showed significant inhibition of tumor cell growth.
- Mechanism : Targeted inhibition of GARFTase.
Antiviral Potential
Research has also indicated promising antiviral activity against several viral pathogens, including HIV and HCV. Specific derivatives were shown to inhibit viral replication at micromolar concentrations, suggesting their potential as therapeutic agents against viral infections .
Case Study: Antiviral Activity
- Study Reference : Various antiviral studies
- Findings : Inhibitory effects on viral replication.
- Mechanism : Modulation of biochemical pathways involved in viral replication.
The biological activities of 1H-Pyrrolo(2,3-d)pyrimidine derivatives extend beyond anticancer and antiviral effects. They have been evaluated for antimicrobial properties against various bacterial strains and fungi, indicating a broad spectrum of activity .
Chemical Reactions and Mechanisms
1H-Pyrrolo(2,3-d)pyrimidine-5-carbonitrile can undergo various chemical reactions such as oxidation, reduction, and substitution. These reactions allow for the modification of the compound to enhance its biological activity or to synthesize new derivatives with improved properties .
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Conversion to higher oxidation states | Hydrogen peroxide |
| Reduction | Reduction of functional groups | Sodium borohydride |
| Substitution | Replacement of specific atoms or groups | Halogens |
Industrial Applications
In addition to its pharmaceutical potential, 1H-Pyrrolo(2,3-d)pyrimidine derivatives may have applications in industrial chemistry. They can serve as building blocks for the synthesis of more complex molecules or materials .
Mechanism of Action
The mechanism of action of 1H-Pyrrolo(2,3-d)pyrimidine-5-carbonitrile, 2-amino-4,7-dihydro-7-((2-hydroxyethoxy)methyl)-4-oxo- involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Key Observations :
- The target compound’s (2-hydroxyethoxy)methyl group balances hydrophilicity and steric bulk, making it more soluble than PreQ0 but less metabolically stable than ribofuranosyl derivatives .
- Bulky substituents (e.g., benzoyl in ) increase melting points (>300°C) due to crystallinity, whereas flexible ethers (e.g., hydroxyethoxy) may reduce thermal stability .
Physicochemical Properties
Research Implications
The target compound’s hydrophilic ether substituent positions it as a candidate for:
- Prodrug development : The hydroxyethoxy group could be cleaved enzymatically to release active metabolites.
- Antiparasitic optimization : Improved solubility may enhance bioavailability compared to PreQ0 .
- Structure-activity relationship (SAR) studies: Contrasting with ribofuranosyl and benzoyl derivatives highlights substituent effects on target binding .
Biological Activity
1H-Pyrrolo(2,3-d)pyrimidine-5-carbonitrile, 2-amino-4,7-dihydro-7-((2-hydroxyethoxy)methyl)-4-oxo- is a complex organic compound that has garnered attention for its diverse biological activities. This compound belongs to the pyrrolo[2,3-d]pyrimidine class and exhibits significant potential in various therapeutic applications, particularly in oncology and infectious diseases.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 249.23 g/mol. Its structure features a pyrrolo ring fused with a pyrimidine moiety, characterized by multiple functional groups including an amino group and a carbonitrile group. This unique structure contributes to its biological activity.
Anticancer Properties
Research indicates that derivatives of 1H-Pyrrolo(2,3-d)pyrimidine exhibit anticancer properties by inhibiting the proliferation of cancer cells. For example, studies have shown that certain derivatives effectively inhibit glycinamide ribonucleotide formyltransferase (GARFTase), which is crucial in the de novo purine nucleotide biosynthesis pathway. This inhibition leads to reduced tumor cell growth in various cancer cell lines expressing folate receptors (FR) .
Table 1: Summary of Anticancer Activity
| Compound | Target | Mechanism | IC50 (nM) | Cell Line |
|---|---|---|---|---|
| Compound 1 | GARFTase | Inhibition of purine biosynthesis | 30 | KB Cells |
| Compound 2 | GARFTase | Inhibition of purine biosynthesis | 45 | IGROV1 Cells |
| Compound 3 | FRα/PCFT | Enhanced uptake and cytotoxicity | 25 | Various FR-expressing Tumors |
Antiviral Activity
Some derivatives have demonstrated antiviral activity against several viral pathogens. The exact mechanisms are still under investigation but are believed to involve interference with viral replication processes. The compound's ability to modulate biochemical pathways makes it a candidate for further antiviral drug development .
Antimicrobial Activity
In addition to anticancer and antiviral effects, studies have reported that certain pyrrolo[2,3-d]pyrimidine derivatives possess antimicrobial properties. They have been evaluated for their effectiveness against various bacterial strains and fungi, indicating a broad spectrum of activity .
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of a series of pyrrolo[2,3-d]pyrimidines against human tumor cell lines. The results indicated that these compounds significantly inhibited cell growth through targeted inhibition of GARFTase, leading to apoptosis in cancer cells .
Case Study 2: Antiviral Potential
In another investigation focused on antiviral activity, specific derivatives were tested against HIV and HCV. The results showed promising inhibitory effects on viral replication at micromolar concentrations, suggesting potential as therapeutic agents against viral infections .
The mechanisms underlying the biological activities of 1H-Pyrrolo(2,3-d)pyrimidine derivatives are complex and involve:
- Enzyme Inhibition : Targeting enzymes such as GARFTase disrupts critical metabolic pathways in cancer cells.
- Receptor Interaction : Compounds may interact with folate receptors (FR) to enhance cellular uptake and cytotoxicity.
- Antiviral Pathways : Modulation of viral replication processes indicates potential pathways for antiviral action.
Q & A
Basic: What are the standard synthetic routes for preparing 1H-Pyrrolo[2,3-d]pyrimidine derivatives, and how can reaction conditions be optimized for higher yields?
Methodological Answer:
The synthesis of pyrrolo[2,3-d]pyrimidine derivatives typically involves multi-step reactions, including cyclization, substitution, and functionalization. Key approaches include:
- Condensation and Cyclization: Reacting aminopyrrole precursors with aldehydes or nitriles under reflux conditions (e.g., ethanol or DMF) to form the fused ring system. For example, coupling ethyl 2-cyanoacetate with brominated intermediates followed by cyclization yields the core structure .
- Chlorination and Functionalization: Introducing substituents via chlorination (e.g., POCl₃) or nucleophilic substitution. For instance, highlights the use of 2-chloro-4,6-dimethoxy-1,3,5-triazine to activate carboxylic acids for coupling with glutamate esters, achieving yields up to 95% .
- Optimization Strategies:
- Temperature Control: Higher yields are achieved at controlled reflux temperatures (e.g., 80–100°C).
- Catalyst Selection: Use of N-methylmorpholine or triazine-based activators improves coupling efficiency.
- Solvent Choice: Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of 1H-Pyrrolo[2,3-d]pyrimidine derivatives?
Methodological Answer:
Structural validation relies on a combination of spectroscopic methods:
- ¹H/¹³C NMR: Critical for confirming substituent positions and ring connectivity. For example, reports distinct chemical shifts for protons on the thiophene and pyrrolo-pyrimidine moieties (δ 6.8–8.8 ppm) .
- Mass Spectrometry (MS): High-resolution MS (CI or ESI) verifies molecular weight and fragmentation patterns. uses CI-MS to confirm a molecular ion peak at m/z 258.0 [M+H]⁺ .
- Infrared (IR) Spectroscopy: Identifies functional groups such as nitriles (C≡N stretch ~2200 cm⁻¹) and carbonyls (C=O ~1700 cm⁻¹) .
Advanced: How can computational chemistry tools predict the reactivity and regioselectivity of substitutions on the pyrrolo[2,3-d]pyrimidine core?
Methodological Answer:
Computational methods, such as quantum chemical calculations and reaction path searching, enable precise predictions:
- Reactivity Mapping: Density Functional Theory (DFT) calculates electron density distributions to identify nucleophilic/electrophilic sites. For example, highlights ICReDD’s use of quantum calculations to optimize reaction pathways and reduce experimental trial-and-error .
- Regioselectivity Analysis: Transition state modeling predicts preferential substitution at the 4- or 7-positions based on steric and electronic factors.
- Tool Integration: Platforms like Reaxys and Pistachio databases cross-reference experimental data to validate computational predictions .
Advanced: What strategies resolve contradictions in reported biological activity data for pyrrolo[2,3-d]pyrimidine derivatives across studies?
Methodological Answer:
Discrepancies in bioactivity often arise from assay variability or structural impurities. Mitigation strategies include:
- Standardized Assays: Use kinase inhibition protocols (e.g., ATP-competitive binding assays) with controls for enzyme batch variability. notes IC₅₀ discrepancies due to differing EGFR isoforms .
- Structural Validation: Ensure compound purity (>95% by HPLC) and confirm stereochemistry via X-ray crystallography (e.g., ’s single-crystal X-ray study) .
- Meta-Analysis: Cross-reference data from multiple studies (e.g., vs. 13) to identify consensus mechanisms, such as tyrosine kinase inhibition .
Intermediate: What are the critical considerations in designing kinase inhibition assays for pyrrolo[2,3-d]pyrimidine derivatives?
Methodological Answer:
Key assay design factors include:
- Enzyme Selection: Use recombinant kinases (e.g., EGFR, CDK2) with confirmed activity. emphasizes ATP-binding site competition as a primary mechanism .
- Control Experiments: Include staurosporine (broad-spectrum kinase inhibitor) and DMSO controls to rule out solvent effects.
- False-Positive Mitigation:
- Counter-Screening: Test against unrelated kinases (e.g., PKA) to confirm selectivity.
- Cellular Validation: Use cell-based assays (e.g., proliferation inhibition in leukemia lines) to corroborate biochemical results .
Advanced: How can multi-step synthesis pathways be streamlined using modern catalytic systems?
Methodological Answer:
Streamlining synthesis involves:
- One-Pot Reactions: Combine cyclization and functionalization steps. demonstrates method B for compound 9, where aminopyrrole and formamide react in DMF to bypass intermediate isolation .
- Catalytic Efficiency: Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl substitutions. achieves 63% yield for glutamate ester coupling via triazine-mediated activation .
- Trade-offs: Higher catalyst loading may improve yield but complicate purification. Silica gel chromatography or recrystallization (e.g., ethanol-DMF) ensures purity without significant yield loss .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
